molecular formula C12H20Cl2N2 B2994796 (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 876165-09-2

(R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2994796
CAS No.: 876165-09-2
M. Wt: 263.21
InChI Key: ZGKGDBQTFBYHBN-CURYUGHLSA-N
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Description

(R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is a derivative of pyrrolidin-3-amine, featuring a 2-methylbenzyl group attached to the nitrogen atom. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Properties

IUPAC Name

(3R)-1-[(2-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-4-2-3-5-11(10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKGDBQTFBYHBN-CURYUGHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2CC[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

  • Benzylamine Derivation: The starting material, 2-methylbenzylamine, undergoes a reaction with a suitable electrophile to introduce the pyrrolidin-3-amine moiety.

  • Pyrrolidin-3-amine Formation: The intermediate compound is then cyclized to form the pyrrolidin-3-amine ring.

  • Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or aldehydes.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of different derivatives with varied functional groups.

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of compounds similar to "(R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride":

  • (R)-1-benzyl-3-amino-pyrrolidine and (S)-1-benzyl-3-amino-pyrrolidine :
    • These are important chiral intermediates used in the synthesis of pharmaceuticals and agricultural chemicals .
    • (R)-1-benzyl-3-amino-pyrrolidine can be used to synthesize anti-diabetic drugs like Dutogliptin, a DDP-4 suppressor . It can also be used in the synthesis of parasiticide four water beta-carboline derivatives .
    • (S)-1-benzyl-3-amino-pyrrolidine can be used to synthesize muscarinic receptor antagonists for respiratory system treatment and novel rifomycin-based antibacterial drugs .
  • Pyrrolidin-3-amine dihydrochloride :
    • This compound's specific applications are not detailed in the provided search results, but information such as NMR, HPLC, and LC-MS data may be available .
  • (R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride :
    • It has a wide range of applications in scientific research and is used as an intermediate in chemistry.

The search results also provide methods for synthesizing related compounds:

  • A method for preparing (R)-1-benzyl-3-amino-pyrrolidine and (S)-1-benzyl-3-amino-pyrrolidine using chemical resolution techniques is described. The method uses racemic 1-benzyl-3-amino-pyrrolidine as a raw material and tartrate hydrate or its derivatives as a resolution reagent to achieve high yield and optical purity .
  • A chiral synthesis method of (S)-3-amino pyrrolidine dihydrochloride using trans-4-hydroxyl-L-proline as a raw material is also mentioned .

Mechanism of Action

The mechanism by which (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and pathways. The exact mechanism can vary depending on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

  • 1-Phenylethylamine: Similar structure but lacks the pyrrolidin-3-amine moiety.

  • 2-Methylbenzylamine: The parent compound without the pyrrolidin ring.

  • Pyrrolidin-3-amine: The core structure without the benzyl group.

Uniqueness: (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is unique due to its combination of the pyrrolidin-3-amine core and the 2-methylbenzyl group, which imparts specific chemical and biological properties not found in the similar compounds listed above.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Biological Activity

(R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of pyrrolidine with 2-methylbenzyl chloride, resulting in a chiral amine that can exhibit diverse biological activities. The synthesis typically yields hydrochloride salts, which enhance solubility and stability in biological assays .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can modulate the activity of various receptors and enzymes, influencing cellular pathways. Notably, it has shown affinity for serotonin receptors, particularly the 5-HT6 receptor, which plays a crucial role in neurotransmission and could be implicated in conditions such as depression and anxiety .

1. Anticancer Activity

Recent studies have evaluated the anticancer properties of pyrrolidine derivatives, including this compound. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells. For example, compounds with similar structural features showed a significant reduction in cell viability, indicating potential for further development as anticancer agents .

2. Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Some pyrrolidine derivatives have shown promising activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AnticancerA549 (lung adenocarcinoma)Reduced viability by 66%
AntimicrobialStaphylococcus aureusInhibition of growth
Neurotransmitter Modulation5-HT6 receptorIncreased binding affinity

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